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Propyl 2-methyl-3-furyl disulfide - 61197-09-9

Propyl 2-methyl-3-furyl disulfide

Catalog Number: EVT-319652
CAS Number: 61197-09-9
Molecular Formula: C8H12OS2
Molecular Weight: 188.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Propyl 2-methyl-3-furyl disulfide is a sulfur-containing heterocyclic compound belonging to the class of disulfides. It is a flavor molecule with a characteristic aroma and a low aroma threshold. This compound has shown potential as an antimicrobial agent against various foodborne bacterial and fungal strains. []

2-Methyl-3-furyl disulfide

Compound Description: This disulfide serves as a key starting material for synthesizing a diverse range of 2-methyl-3-furyl sulfide flavor derivatives with potential applications as food preservatives. These derivatives are created by reacting 2-methyl-3-furyl disulfide with various cyclic ethers, amides, ketones, and epoxides [].

Furfuryl 2-methyl-3-furyl disulfide

Compound Description: This compound, structurally similar to Propyl 2-methyl-3-furyl disulfide, is synthesized by reacting a Bunte salt (derived from α-furfuryl chloride and sodium thiosulfate) with 2-methyl-3-furanthiol [].

Methyl 2-methyl-3-furyl disulfide

Compound Description: This flavoring agent, structurally analogous to Propyl 2-methyl-3-furyl disulfide, can be effectively separated and its concentration significantly increased from 77% to 99.5% using preparative gas chromatography [].

Dimethyl trisulfide

Compound Description: Identified as a key odorant in both raw and cooked green kohlrabi, Dimethyl trisulfide contributes significantly to the overall aroma profile of these vegetables [].

Methyl 2-methyl-3-furyl sulfide

Compound Description: Deemed safe for use as a flavoring agent in animal feed, Methyl 2-methyl-3-furyl sulfide, alongside several other furan and sulfur-containing compounds, has undergone safety and efficacy evaluations by the EFSA Panel on Additives and Products or Substances used in Animal Feed [].

Overview

Propyl 2-methyl-3-furyl disulfide is an organosulfur compound that belongs to the class of furan derivatives. It is notable for its use as a flavoring agent in food products, particularly in meat flavoring due to its distinctive aroma. The compound is characterized by its sulfur-containing structure, which contributes to its unique sensory properties. The systematic name reflects its molecular structure, indicating the presence of a propyl group and a disulfide linkage with a 2-methyl-3-furyl moiety.

Source

This compound can be synthesized from 2-methyl-3-furanthiol, which serves as a precursor. It is often derived from natural sources or produced synthetically in laboratory settings. The flavoring properties of Propyl 2-methyl-3-furyl disulfide make it valuable in the food industry, particularly for enhancing savory flavors.

Classification

Propyl 2-methyl-3-furyl disulfide falls under the category of flavoring agents and is classified as an organosulfur compound. It is also recognized in various regulatory frameworks for food additives, including those established by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

Synthesis Analysis

Methods

The synthesis of Propyl 2-methyl-3-furyl disulfide typically involves a reaction between 2-methyl-3-furanthiol and a suitable oxidizing agent. One effective method utilizes dimethyl sulfoxide as the oxidant under controlled conditions.

Technical Details:

  1. Reactants: The primary reactants are 2-methyl-3-furanthiol and dimethyl sulfoxide.
  2. Reaction Conditions: The reaction occurs at normal pressure and can be conducted at temperatures ranging from room temperature to reflux conditions (approximately 10 °C to the boiling point of dimethyl sulfoxide).
  3. Duration: The reaction time can vary from 0.5 to 10 hours, depending on the desired yield and purity.
  4. Product Isolation: After completion, the mixture is subjected to distillation under reduced pressure to remove by-products such as dimethyl sulfide and unreacted dimethyl sulfoxide, yielding Propyl 2-methyl-3-furyl disulfide as a light yellow transparent liquid .
Molecular Structure Analysis

Structure

The molecular formula for Propyl 2-methyl-3-furyl disulfide is C8_{8}H10_{10}S2_{2}. The structure features:

  • A furan ring (a five-membered aromatic ring containing oxygen).
  • A propyl group attached to one sulfur atom.
  • A disulfide bond linking another sulfur atom to the furan derivative.

Data

The molecular weight of Propyl 2-methyl-3-furyl disulfide is approximately 186.29 g/mol. Structural analysis can be confirmed through techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy, which provide insights into functional groups and molecular environment.

Chemical Reactions Analysis

Reactions

Propyl 2-methyl-3-furyl disulfide can participate in various chemical reactions typical of sulfur-containing compounds:

  1. Oxidation: It can undergo further oxidation reactions, leading to the formation of sulfoxides or sulfones under strong oxidizing conditions.
  2. Nucleophilic Substitution: The sulfur atoms can act as electrophiles in nucleophilic substitution reactions, allowing for further functionalization.
  3. Thermal Decomposition: Under high temperatures, it may decompose into simpler sulfur compounds or other volatile organic compounds.

Technical Details:
The stability of Propyl 2-methyl-3-furyl disulfide under different conditions should be assessed through controlled experiments, focusing on temperature variations and exposure to light or air.

Mechanism of Action

Process

The mechanism by which Propyl 2-methyl-3-furyl disulfide exerts its flavoring properties involves several steps:

  1. Volatilization: Upon heating or during cooking processes, the compound volatilizes, releasing aromatic compounds that contribute to flavor.
  2. Interaction with Taste Receptors: The released volatile compounds interact with olfactory receptors in the nasal cavity and taste receptors on the tongue, enhancing savory flavors associated with meat products.

Data

Studies have shown that sulfur-containing compounds like Propyl 2-methyl-3-furyl disulfide contribute significantly to the meaty aroma profile in cooked foods . Its sensory characteristics are often evaluated using gas chromatography–olfactometry techniques.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Light yellow transparent liquid.
  • Odor: Characteristic meaty aroma.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Molecular Weight: Approximately 186.29 g/mol.
  • Boiling Point: Specific boiling point data may vary; typically around 77–78 °C under reduced pressure.
  • Stability: Generally stable under normal conditions but sensitive to strong oxidizing agents.

Relevant analyses such as infrared spectroscopy reveal characteristic absorption peaks associated with C-H stretching vibrations and S-S bond formations .

Applications

Scientific Uses

Propyl 2-methyl-3-furyl disulfide is primarily used in:

  1. Flavoring Agents: Commonly utilized in food products to enhance meat flavors due to its potent aroma.
  2. Research Applications: Investigated for its sensory properties and potential health effects related to sulfur compounds in diet.
  3. Food Industry Regulations: Approved by various food safety authorities for use as a flavoring agent in consumables.

This compound exemplifies how organosulfur compounds play a crucial role in food chemistry, influencing both flavor profiles and consumer preferences .

Properties

CAS Number

61197-09-9

Product Name

Propyl 2-methyl-3-furyl disulfide

IUPAC Name

2-methyl-3-(propyldisulfanyl)furan

Molecular Formula

C8H12OS2

Molecular Weight

188.3 g/mol

InChI

InChI=1S/C8H12OS2/c1-3-6-10-11-8-4-5-9-7(8)2/h4-5H,3,6H2,1-2H3

InChI Key

YFPPCUTVJGGSQC-UHFFFAOYSA-N

SMILES

CCCSSC1=C(OC=C1)C

Solubility

Insoluble in water; soluble in fat
Miscible at room temperature (in ethanol)

Canonical SMILES

CCCSSC1=C(OC=C1)C

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